Isobutyrylglycine

Description

Isobutyrylglycine has been reported in Homo sapiens with data available.

found in urine of patients with glyceric acidemia

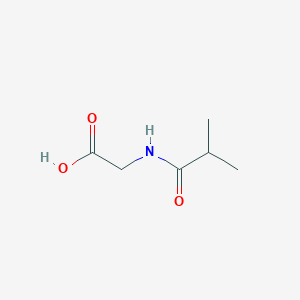

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-4(2)6(10)7-3-5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCICDMMXFIELDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445943 | |

| Record name | Isobutyrylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15926-18-8 | |

| Record name | Isobutyrylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15926-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyrylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015926188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyrylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOBUTYRYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CWA98G3L7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

82.5 °C | |

| Record name | Isobutyrylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Structure and Analysis of Isobutyrylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical structure, properties, synthesis, and analysis of Isobutyrylglycine. The information is intended to support research and development activities where this molecule is of interest, particularly in the fields of metabolomics, clinical diagnostics, and drug development.

Core Biochemical Structure and Identifiers

Isobutyrylglycine, also known as N-isobutyrylglycine, is an N-acylglycine. Structurally, it is a derivative of the amino acid glycine, where an isobutyryl group is covalently bonded to the nitrogen atom of glycine via an amide linkage.[1] This modification imparts distinct chemical and biological properties compared to its parent molecule, glycine.

Biochemically, isobutyrylglycine is recognized as a human urinary metabolite.[2][3] It is formed endogenously through the conjugation of isobutyryl-CoA with glycine, a reaction catalyzed by the mitochondrial enzyme glycine N-acyltransferase (EC 2.3.1.13).[1][4][5] This process is part of a Phase II detoxification pathway that facilitates the elimination of acyl-CoA intermediates, rendering them more water-soluble for excretion.[1] Elevated urinary levels of isobutyrylglycine are a key diagnostic marker for certain inborn errors of metabolism, most notably Isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine metabolism.[1][6]

Chemical and Physical Properties

The fundamental chemical and physical properties of Isobutyrylglycine are summarized below. These data are compiled from peer-reviewed databases and are essential for experimental design and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [2][7][8][9] |

| Molecular Weight | 145.16 g/mol | [1][2][7][8] |

| Monoisotopic Mass | 145.073893223 Da | [2][4] |

| IUPAC Name | 2-(2-methylpropanoylamino)acetic acid | [1][2] |

| CAS Number | 15926-18-8 | [1][2][7][10] |

| Physical Description | Solid | [2][9][10] |

| Melting Point | 82.5 °C | [2] |

| 104-106 °C | [7] | |

| SMILES | CC(C)C(=O)NCC(=O)O | [2][4] |

| InChI Key | DCICDMMXFIELDF-UHFFFAOYSA-N | [1][2][4][10] |

Spectroscopic Data

Spectroscopic data is critical for the unambiguous identification and quantification of Isobutyrylglycine. The following tables summarize key mass spectrometry and nuclear magnetic resonance data.

Table 1.2.1: Mass Spectrometry Data

| Spectrum Type | Key Fragments (m/z) and Intensities | Source(s) |

| MS-MS (Positive) | 43.05403 (100), 41.03941 (29.64), 76.0355 (4.94) | [2] |

| MS-MS (Negative) | 74.02596 (100), 144.05928 (1.88) | [2] |

| LC-MS (Positive) | 43.624 (100), 41.661 (35.05), 71.353 (6.81) | [2] |

Table 1.2.2: ¹H NMR Spectroscopy Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Relative Intensity | Assignment (Proposed) | Source(s) |

| 1.20 - 1.22 | 100.00 | (CH₃)₂CH- | [2] |

| 2.45 - 2.52 | ~23.8 | (CH₃)₂CH - | [2] |

| 4.09 - 4.10 | ~67.9 | -NH-CH₂ -COOH | [2] |

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of Isobutyrylglycine and its quantitative analysis in biological matrices, reflecting common laboratory practices.

Chemical Synthesis via Schotten-Baumann Reaction

The synthesis of Isobutyrylglycine can be readily achieved by the acylation of glycine using the Schotten-Baumann reaction, which is a robust method for forming amides from amines and acid chlorides.[11][12][13][14][15]

Objective: To synthesize N-Isobutyrylglycine from glycine and isobutyryl chloride.

Materials:

-

Glycine

-

Isobutyryl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Magnetic stirrer, beakers, separatory funnel, rotary evaporator

Methodology:

-

Dissolution of Glycine: In a beaker, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5 °C.

-

Preparation of Acyl Chloride: In a separate flask, dissolve isobutyryl chloride (1.1 equivalents) in an equal volume of dichloromethane.

-

Reaction: While vigorously stirring the cooled glycine solution, add the isobutyryl chloride solution dropwise over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction is typically biphasic.[11][13]

-

Work-up (Phase Separation): Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of dilute hydrochloric acid. The product, Isobutyrylglycine, will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold deionized water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water) to yield pure Isobutyrylglycine.

-

Characterization: Confirm the identity and purity of the synthesized product using techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Quantification in Urine by UPLC-MS/MS

The analysis of acylglycines in urine is a critical tool for diagnosing inborn errors of metabolism.[1][2][4][6] The following protocol outlines a typical workflow for the quantification of Isobutyrylglycine using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Objective: To extract, derivatize, and quantify Isobutyrylglycine from a human urine sample.

Materials:

-

Urine sample

-

Deuterated Isobutyrylglycine internal standard (e.g., N-Isobutyryl-glycine-d₂)

-

Solid-Phase Extraction (SPE) cartridges (e.g., anion exchange)

-

n-Butanol with 3 M HCl

-

Mobile phases for UPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

-

UPLC system coupled to a tandem mass spectrometer

Methodology:

-

Sample Preparation: Thaw frozen urine samples to room temperature. Centrifuge to remove particulate matter.

-

Internal Standard Spiking: To 100 µL of urine supernatant, add a known concentration of the deuterated Isobutyrylglycine internal standard.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the spiked urine sample onto the cartridge.

-

Wash the cartridge to remove interfering substances (e.g., with water, followed by methanol).

-

Elute the acylglycines using an appropriate solvent (e.g., 5% formic acid in methanol).

-

-

Derivatization (Butylation):

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Add 100 µL of 3 M HCl in n-butanol to the dried residue.

-

Heat the sample at 65 °C for 20 minutes to form butyl esters.[4] Butylation improves chromatographic retention and ionization efficiency.

-

Evaporate the derivatization reagent to dryness under nitrogen.

-

-

Reconstitution: Reconstitute the dried, derivatized sample in an appropriate volume of the initial mobile phase.

-

UPLC-MS/MS Analysis:

-

Inject the reconstituted sample into the UPLC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution profile.

-

Detect and quantify the analyte using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the native Isobutyrylglycine butyl ester and its deuterated internal standard.

-

-

Data Analysis: Construct a calibration curve using standards prepared in a surrogate matrix. Calculate the concentration of Isobutyrylglycine in the urine sample by comparing its peak area ratio to the internal standard against the calibration curve. Express the final concentration relative to urinary creatinine to account for variations in urine dilution.

Visualization of Biochemical Pathway

The following diagrams illustrate key relationships and pathways involving Isobutyrylglycine.

Caption: Biosynthesis of Isobutyrylglycine via the glycine conjugation pathway.

References

- 1. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantification of acylglycines in human urine by HPLC electrospray ionization-tandem mass spectrometry and the establishment of pediatric reference interval in local Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Schotten-Baumann_reaction [chemeurope.com]

- 14. assets-global.website-files.com [assets-global.website-files.com]

- 15. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

The Discovery and Metabolomic Significance of Isobutyrylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has revolutionized our understanding of cellular biochemistry and its link to disease. Among the thousands of metabolites that constitute the human metabolome, isobutyrylglycine has emerged as a critical biomarker for a specific inborn error of metabolism. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to isobutyrylglycine, offering valuable insights for researchers, clinicians, and professionals involved in drug development.

The Serendipitous Discovery in Inborn Errors of Metabolism

The story of isobutyrylglycine is intrinsically linked to the investigation of inherited metabolic disorders. Its discovery was not a targeted search but rather the result of untargeted metabolomic profiling of individuals presenting with specific clinical phenotypes. Elevated levels of isobutyrylglycine in urine were first identified in patients with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) , a rare autosomal recessive disorder of valine metabolism.[1] This discovery was pivotal, as it established isobutyrylglycine as a key diagnostic marker for this condition.

IBDD is caused by mutations in the ACAD8 gene, which encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase.[2][3] This enzyme catalyzes a crucial step in the catabolism of the branched-chain amino acid valine. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA, which is then conjugated with glycine to form isobutyrylglycine and excreted in the urine.[1]

The advent of expanded newborn screening programs, utilizing tandem mass spectrometry (MS/MS), has been instrumental in the early detection of IBDD. These programs typically screen for elevated levels of C4-acylcarnitine in dried blood spots, which can be indicative of IBDD.[4][5] However, elevated C4-acylcarnitine is not specific to IBDD and can also be a marker for short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[6] Therefore, the subsequent analysis and confirmation of elevated isobutyrylglycine in urine are crucial for a definitive diagnosis.[1][6]

The Valine Catabolism Pathway and the Role of Isobutyryl-CoA Dehydrogenase

To comprehend the significance of isobutyrylglycine, it is essential to understand the metabolic pathway in which it originates. Valine, an essential branched-chain amino acid, undergoes a series of enzymatic reactions for its complete breakdown. The deficiency of isobutyryl-CoA dehydrogenase disrupts this pathway, leading to the accumulation of upstream metabolites.

Quantitative Data on Isobutyrylglycine and Related Metabolites

The quantification of isobutyrylglycine and other related metabolites is central to the diagnosis and monitoring of IBDD. The following tables summarize the available quantitative data.

| Metabolite | Fluid | Condition | Concentration Range | Units | Reference |

| Isobutyrylglycine | Urine | Healthy/Normal | 0 - 3 | mmol/mol creatinine | [7] |

| Isobutyrylglycine | Urine | IBDD | Significantly Elevated | - | [1] |

| Metabolite | Fluid | Condition | Mean Concentration (± SD) | Units | Reference |

| C4-Acylcarnitine | Dried Blood Spot | Healthy Newborns | 0.23 (± 0.09) | µmol/L | [8] |

| C4-Acylcarnitine | Dried Blood Spot | IBDD Newborns | 1.39 (± 0.53) | µmol/L | [8] |

Experimental Protocols

The accurate detection and quantification of isobutyrylglycine and related acylcarnitines rely on robust analytical methodologies. The following sections detail the key experimental protocols.

Analysis of Acylglycines in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a cornerstone for the confirmatory diagnosis of IBDD.

1. Sample Preparation and Extraction:

-

Internal Standard Addition: To a defined volume of urine (e.g., 1 mL), add a known amount of a stable isotope-labeled internal standard for isobutyrylglycine.

-

Acidification: Acidify the urine sample to a pH of approximately 1 with a strong acid (e.g., HCl).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the organic acids.

-

Drying: Pool the organic extracts and dry them under a stream of nitrogen gas.

2. Derivatization:

-

To make the non-volatile acylglycines suitable for GC analysis, a derivatization step is necessary. A common method is silylation.

-

Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for separating organic acids (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute the compounds of interest.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The instrument can be run in full scan mode to identify all detectable compounds or in selected ion monitoring (SIM) mode for targeted quantification of isobutyrylglycine and the internal standard.

Analysis of Acylcarnitines in Dried Blood Spots by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-throughput method is the standard for newborn screening programs.

1. Sample Preparation:

-

Punching: Punch a small disc (e.g., 3 mm) from the dried blood spot on the filter paper card.

-

Extraction: Place the disc in a well of a microtiter plate and add a methanol-based extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines, including C4-acylcarnitine.

-

Incubation and Elution: Agitate the plate for a set period (e.g., 30 minutes) to allow for the extraction of the acylcarnitines into the solvent.

-

Drying and Derivatization: Transfer the supernatant to a new plate and evaporate the solvent. For butylated acylcarnitines, a derivatization step with butanolic-HCl is performed by heating the plate.

-

Reconstitution: After drying the derivatized sample, reconstitute it in the mobile phase used for the LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Liquid Chromatography: Use a C8 or C18 reversed-phase column for the separation of the acylcarnitines. A rapid gradient elution with a mobile phase consisting of water and acetonitrile, both containing an additive like formic acid, is typically employed.

-

Tandem Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use a precursor ion scan of m/z 85 or neutral loss scan of m/z 59 to detect all acylcarnitines. For quantification, use multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for each acylcarnitine and its corresponding internal standard.

Workflow and Logical Relationships

The diagnosis of IBDD follows a structured workflow, beginning with newborn screening and proceeding to confirmatory testing.

Conclusion

The discovery of isobutyrylglycine stands as a testament to the power of metabolomics in elucidating the biochemical basis of human disease. From its initial identification in patients with a rare inborn error of metabolism to its routine inclusion in newborn screening programs, the journey of this metabolite highlights the critical interplay between analytical chemistry, clinical observation, and molecular genetics. For researchers and professionals in drug development, a thorough understanding of the pathways and analytical methods associated with isobutyrylglycine provides a valuable framework for investigating other metabolic disorders and for the development of novel diagnostic and therapeutic strategies. The continued refinement of metabolomic techniques promises to uncover further biomarkers and deepen our understanding of the intricate metabolic landscape of human health and disease.

References

- 1. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Isobutyryl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. health.maryland.gov [health.maryland.gov]

- 6. babysfirsttest.org [babysfirsttest.org]

- 7. Acylglycines, Quantitative, Urine | MLabs [mlabs.umich.edu]

- 8. Frontiers | Quantification of Differential Metabolites in Dried Blood Spots Using Second-Tier Testing for SCADD/IBDD Disorders Based on Large-Scale Newborn Screening in a Chinese Population [frontiersin.org]

Technical Whitepaper: The Biosynthesis of Isobutyrylglycine from Valine Metabolism

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of the branched-chain amino acid valine is a critical mitochondrial process. Deficiencies in this pathway can lead to the accumulation of toxic intermediates. This technical guide provides an in-depth examination of the biosynthesis of isobutyrylglycine, a key biomarker for defects in valine metabolism, specifically Isobutyryl-CoA Dehydrogenase Deficiency (IBDD). When the canonical valine breakdown pathway is impaired, the intermediate isobutyryl-CoA is shunted into a detoxification pathway where it is conjugated with glycine. This document details the enzymatic steps of both the primary and alternative pathways, presents quantitative data on key metabolites, outlines detailed experimental protocols for their analysis, and provides visual diagrams of the metabolic and diagnostic workflows.

The Canonical Valine Catabolism Pathway

Valine, an essential branched-chain amino acid, is catabolized within the mitochondria through a series of enzymatic reactions. This pathway is crucial for energy production, as its final product, propionyl-CoA, can be converted to succinyl-CoA and enter the citric acid cycle.[1]

The initial steps are shared with the other branched-chain amino acids, leucine and isoleucine.[1][2]

-

Transamination: Valine is first converted to α-ketoisovalerate by a branched-chain aminotransferase (BCAT).[3]

-

Oxidative Decarboxylation: The resulting α-keto acid is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKD) complex.[1]

-

Dehydrogenation: Isobutyryl-CoA is subsequently oxidized to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), encoded by the ACAD8 gene.[4][5][6] This step is a critical control point in the pathway.

-

Subsequent Steps: Methacrylyl-CoA is further metabolized through a series of reactions involving hydration, hydrolysis, and oxidation to ultimately yield propionyl-CoA.[3][7]

Biosynthesis of Isobutyrylglycine: A Detoxification Pathway

In certain inborn errors of metabolism, the canonical valine pathway is disrupted. The most relevant disorder for isobutyrylglycine formation is Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive condition caused by mutations in the ACAD8 gene.[8][9]

A deficiency in the IBD enzyme leads to the upstream accumulation of its substrate, isobutyryl-CoA, within the mitochondria.[10] To mitigate the toxicity of this accumulated acyl-CoA ester, the cell utilizes a Phase II detoxification mechanism known as glycine conjugation.[10]

The accumulated isobutyryl-CoA is conjugated with the amino acid glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), which produces isobutyrylglycine and free Coenzyme A.[8][11] Isobutyrylglycine is more water-soluble and less toxic than its precursor, facilitating its excretion in the urine.[10] Consequently, elevated levels of isobutyrylglycine in urine are a key diagnostic marker for IBDD.[8][10][11]

Quantitative Data on Key Metabolites

The diagnosis of IBDD relies on the quantitative analysis of specific metabolites in blood and urine. The accumulation of isobutyryl-CoA leads to the formation of two primary derivative biomarkers: isobutyrylcarnitine (C4-carnitine) and isobutyrylglycine.

Table 1: Biomarker Concentrations in Isobutyryl-CoA Dehydrogenase Deficiency

| Biomarker | Matrix | Typical Patient Levels | Normal Range/Reference | Citation(s) |

|---|---|---|---|---|

| C4-Acylcarnitine | Dried Blood Spot / Plasma | Elevated (e.g., mean 1.30 µmol/L) | Threshold: >0.45 µmol/L | [12] |

| Isobutyrylglycine | Urine | Significantly elevated | 0 - 3 mmol/mol creatinine | [8] |

| Plasma Carnitine | Plasma | Can be low (e.g., 6 µmol/L) | 15–53 µmol/L |[5][13] |

Table 2: Apparent Kinetic Constants of Human Liver Glycine N-acyltransferase

| Substrate | Fixed Substrate | Km (mmole/liter) | Vmax | Citation(s) |

|---|---|---|---|---|

| Glycine | Isobutyryl-CoA | 0.5 - 2.9 | Not Specified | [14] |

| Isobutyryl-CoA | Glycine | 0.3 - 5.6 | Not Specified |[14] |

Experimental Protocols & Diagnostic Workflow

The identification of individuals with IBDD typically begins with newborn screening, followed by confirmatory diagnostic tests.

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is the cornerstone of newborn screening programs for identifying elevated C4-carnitine.

-

Objective: To quantify acylcarnitines, including C4-carnitine, from dried blood spots.

-

Protocol Outline:

-

Sample Preparation: A 3mm punch from a dried blood spot card is placed into a 96-well microtiter plate.

-

Extraction: An extraction solution, typically methanol containing stable isotope-labeled internal standards for various acylcarnitines, is added to each well. The plate is agitated to facilitate extraction.

-

Derivatization (Optional but common): The extracted acylcarnitines are often converted to their butyl esters by adding butanolic-HCl and incubating. This improves their chromatographic and mass spectrometric properties.

-

Analysis: The derivatized extract is analyzed by flow injection analysis into a tandem mass spectrometer. The instrument operates in precursor ion scanning or multiple reaction monitoring (MRM) mode to specifically detect the acylcarnitine species.

-

Quantification: The concentration of C4-carnitine is determined by comparing its signal intensity to that of a known concentration of an isotope-labeled C4-carnitine internal standard.[5][15] Note: This method does not distinguish between the isomers isobutyrylcarnitine (from valine) and butyrylcarnitine (from fatty acid oxidation).[5]

-

Urine Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC/MS)

This is the primary confirmatory test to specifically identify isobutyrylglycine.

-

Objective: To detect and semi-quantify isobutyrylglycine in urine.

-

Protocol Outline:

-

Sample Preparation: A urine aliquot is normalized to its creatinine concentration. An internal standard (e.g., heptadecanoic acid) is added.[12]

-

Extraction: Organic acids are extracted from the urine using a solvent such as ethyl acetate.

-

Derivatization: The dried extract is derivatized to make the organic acids volatile for gas chromatography. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process replaces active hydrogen atoms with trimethylsilyl (TMS) groups.

-

GC Separation: The derivatized sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column.

-

MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are separated by their mass-to-charge ratio, creating a unique mass spectrum for each compound.

-

Identification: Isobutyrylglycine is identified by comparing its retention time and mass spectrum to that of a known standard.[12][15]

-

Molecular Genetic Testing of the ACAD8 Gene

This analysis provides the definitive diagnosis by identifying the causative mutations.

-

Objective: To sequence the ACAD8 gene and identify pathogenic variants.

-

Protocol Outline:

-

DNA Extraction: Genomic DNA is isolated from the patient's blood or other tissue.

-

PCR Amplification: The exons and flanking intronic regions of the ACAD8 gene are amplified using polymerase chain reaction (PCR) with specific primers.

-

Sequencing: The amplified PCR products are sequenced using Sanger sequencing or as part of a larger panel on a next-generation sequencing (NGS) platform.

-

Data Analysis: The patient's DNA sequence is compared to the reference ACAD8 sequence to identify any variations (e.g., missense, nonsense, frameshift mutations).[6][15] The pathogenicity of identified variants is assessed using population databases and in silico prediction tools.

-

Conclusion

The biosynthesis of isobutyrylglycine is a crucial detoxification response to a block in the valine catabolism pathway, primarily caused by Isobutyryl-CoA Dehydrogenase Deficiency. For researchers and drug development professionals, understanding this pathway is essential for developing diagnostic tools and potential therapeutic interventions. The quantitative measurement of isobutyrylglycine and C4-carnitine serves as a reliable method for diagnosis and monitoring. Future research may focus on therapies aimed at enhancing residual IBD enzyme activity or exploring alternative pathways to mitigate the accumulation of toxic isobutyryl-CoA.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isobutyryl-CoA dehydrogenase deficiency: isobutyrylglycinuria and ACAD8 gene mutations in two infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isobutyryl‐CoA dehydrogenase deficiency associated with autism in a girl without an alternative genetic diagnosis by trio whole exome sequencing: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 10. Isobutyrylglycine | 15926-18-8 | Benchchem [benchchem.com]

- 11. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 12. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physiological Role of Isobutyrylglycine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isobutyrylglycine is an N-acylglycine that, under normal physiological conditions, is a minor urinary metabolite derived from the catabolism of the branched-chain amino acid, valine.[1][2][3] Its primary physiological role is not one of a functional intermediate but rather as a product of a mitochondrial detoxification pathway. This process, known as glycine conjugation, conjugates isobutyryl-CoA with glycine, rendering it more water-soluble and facilitating its excretion.[1] The clinical significance of isobutyrylglycine is profoundly elevated in the context of inborn errors of metabolism, where it serves as a crucial biomarker for the diagnosis of Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), an autosomal recessive disorder affecting the valine catabolic pathway.[2][4] This guide provides a comprehensive overview of the metabolism, physiological concentrations, clinical significance, and analytical methodologies related to isobutyrylglycine.

Metabolism and Physiological Role

The Valine Catabolic Pathway

The breakdown of valine, an essential branched-chain amino acid, occurs primarily in the mitochondria.[5] The pathway involves a series of enzymatic reactions to ultimately produce propionyl-CoA, which can then enter the citric acid cycle.[5][6] A key enzyme in this pathway is isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[1][7] IBD catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA.[2][6]

Formation of Isobutyrylglycine

In a state of normal metabolic function, the flux through the valine catabolic pathway is tightly regulated, and the production of isobutyrylglycine is minimal. However, in the event of a metabolic bottleneck, such as a deficiency in the IBD enzyme, isobutyryl-CoA accumulates in the mitochondria.[1] To mitigate the potential toxicity of this accumulated acyl-CoA species, the body utilizes a detoxification mechanism. The enzyme glycine N-acyltransferase catalyzes the conjugation of isobutyryl-CoA with glycine, forming isobutyrylglycine.[2][3] This newly formed compound is significantly more water-soluble and is efficiently excreted in the urine.[1] Therefore, the "normal" physiological role of isobutyrylglycine is intrinsically linked to this detoxification process, becoming prominent only when upstream metabolites accumulate.

Clinical Significance: A Biomarker for IBDD

The primary clinical relevance of isobutyrylglycine is its role as a key urinary biomarker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).[1][2] IBDD is an autosomal recessive disorder caused by mutations in the ACAD8 gene.[4] While many individuals identified through newborn screening remain asymptomatic, some may present with symptoms such as cardiomyopathy, anemia, hypotonia, and developmental delay.[1][8]

Newborn screening programs typically test for elevated levels of C4-acylcarnitine (isobutyrylcarnitine) in dried blood spots.[1][3] However, elevated C4-acylcarnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[3][7] Therefore, the detection of elevated isobutyrylglycine in the urine is a critical second-tier test to confirm a diagnosis of IBDD.[3][7]

Quantitative Data

The concentration of isobutyrylglycine and its related precursor, C4-acylcarnitine, are critical for the diagnosis and monitoring of IBDD.

Table 1: Urinary Isobutyrylglycine Concentrations

| Analyte | Condition | Matrix | Concentration Range | Citation |

| Isobutyrylglycine | Normal/Optimal | Urine | 0 - 3 mmol/mol creatinine | [2][9] |

| Isobutyrylglycine | IBDD | Urine | Significantly to massively elevated | [2][9][10] |

Table 2: Plasma Acylcarnitine Concentrations

| Analyte | Condition | Matrix | Concentration Range | Citation |

| C4-Acylcarnitine | Newborn Screening (Elevated) | Dried Blood Spot / Plasma | Mean: 1.30 µmol/L (Range: 0.67–2.32 µmol/L) | [11] |

| C4-Acylcarnitine | IBDD | Plasma / Dried Blood Spot | Persistently elevated | [3][8] |

Note: Specific pathological ranges can vary significantly between individuals and laboratories. The values for elevated C4-acylcarnitine are from a cohort of newborns flagged during screening and may include carriers as well as confirmed patients.[11]

Experimental Protocols

The gold-standard analytical techniques for the quantification of isobutyrylglycine and other metabolites relevant to IBDD are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for Sample Analysis

Detailed Methodology: GC-MS for Urinary Organic Acids

This protocol is a representative method for the analysis of isobutyrylglycine in urine.

-

Sample Preparation:

-

Thaw frozen urine samples to room temperature.

-

Vortex each sample to ensure homogeneity.

-

Transfer a 100-200 µL aliquot of urine to a clean glass tube. The volume is normalized based on the creatinine concentration of the sample.

-

Add an internal standard solution (e.g., a stable isotope-labeled analog like ¹⁵N-glycine or a non-endogenous compound).

-

-

Extraction:

-

Perform a liquid-liquid extraction. Acidify the urine sample with HCl.

-

Add an organic solvent (e.g., ethyl acetate) and vortex vigorously for 1-2 minutes.

-

Centrifuge to separate the aqueous and organic layers.

-

Carefully transfer the organic (upper) layer containing the organic acids to a new tube.

-

Repeat the extraction process on the aqueous layer to maximize recovery.

-

Pool the organic extracts and evaporate to dryness under a gentle stream of nitrogen gas.

-

-

Derivatization:

-

To make the non-volatile organic acids suitable for GC analysis, a two-step derivatization is often employed.

-

Step 1 (Oximation): Add a solution of hydroxylamine in pyridine to the dried extract to protect keto-groups. Incubate as required.

-

Step 2 (Silylation): Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the tube.[12]

-

Seal the tube and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection.

-

-

GC-MS Analysis:

-

Gas Chromatograph: Use a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Injection: Inject 1 µL of the derivatized sample in splitless mode.

-

Oven Program: A temperature gradient is used to separate the compounds, for example: initial temperature of 80°C, hold for 2 minutes, then ramp at 5-10°C/min to a final temperature of 280-300°C.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Acquire data in full scan mode to identify compounds based on their mass spectra and retention times, and/or in selected ion monitoring (SIM) mode for targeted quantification of isobutyrylglycine.

-

-

Data Analysis:

-

Identify the isobutyrylglycine-TMS derivative peak based on its characteristic retention time and mass spectrum compared to a known standard.

-

Quantify the peak area relative to the internal standard.

-

Calculate the final concentration, typically expressed relative to the urinary creatinine concentration (e.g., mmol/mol creatinine).

-

Conclusion

Isobutyrylglycine holds a unique position in human physiology. While present at negligible levels in healthy individuals, its role as a detoxification product of valine catabolism makes it an invaluable biomarker. The significant elevation of isobutyrylglycine in the urine is a hallmark of Isobutyryl-CoA Dehydrogenase Deficiency. Accurate quantification of this metabolite, alongside acylcarnitine profiling, is essential for the timely diagnosis of this inborn error of metabolism, enabling appropriate clinical management and follow-up. Further research into the long-term clinical outcomes of individuals with IBDD will continue to refine our understanding of the pathophysiology associated with the accumulation of isobutyrylglycine and its precursors.

References

- 1. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]

- 2. valine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a newborn screening follow-up algorithm for the diagnosis of isobutyryl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. health.state.mn.us [health.state.mn.us]

- 5. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 8. Frontiers | Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management [frontiersin.org]

- 9. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 10. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

The Role of Isobutyrylglycine in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyrylglycine, an N-acylglycine, is a critical biomarker in the diagnosis of specific inborn errors of metabolism. While not a direct participant in the mitochondrial fatty acid β-oxidation (FAO) spiral, its presence and concentration in biological fluids provide a window into metabolic dysregulation, particularly in the catabolism of the amino acid valine. This technical guide delineates the biochemical origins of isobutyrylglycine, its primary function as a diagnostic marker for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), and the potential indirect consequences of its precursor's accumulation on mitochondrial fatty acid metabolism. We provide a synthesis of quantitative data, detailed experimental protocols for its detection, and visual diagrams of the relevant metabolic and diagnostic pathways to support advanced research and therapeutic development.

Introduction: Acylglycines and Metabolic Disease

Inborn errors of metabolism are a class of genetic disorders resulting from defects in enzymes or transport proteins, leading to the accumulation of toxic substances or a deficiency of essential compounds.[1] The analysis of acylglycines—conjugates of amino acids and acyl-CoA molecules—is a vital tool for diagnosing several of these conditions, including organic acidurias and disorders of mitochondrial fatty acid β-oxidation.[2][3][4] Isobutyrylglycine is one such acylglycine, and its elevated excretion is a hallmark of a specific defect in the valine catabolic pathway.[5]

Mitochondrial fatty acid β-oxidation is a central energy-producing pathway, particularly during periods of fasting or metabolic stress.[6][7][8] It involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA.[9] While isobutyrylglycine is not a direct intermediate of FAO, the accumulation of its precursor, isobutyryl-CoA, can create a metabolic bottleneck with potential secondary effects on FAO through the sequestration of essential cofactors like Coenzyme A (CoA) and carnitine.[10]

Biochemical Formation of Isobutyrylglycine

Isobutyrylglycine is not a product of fatty acid metabolism but rather a metabolite of the branched-chain amino acid, valine.[5][11] In the normal catabolic pathway for valine, isobutyryl-CoA is converted to methacrylyl-CoA by the mitochondrial enzyme isobutyryl-CoA dehydrogenase (IBD), which is encoded by the ACAD8 gene.[12][13][14]

In individuals with Isobutyryl-CoA Dehydrogenase Deficiency (IBDD), the compromised activity of the IBD enzyme leads to the accumulation of isobutyryl-CoA in the mitochondrial matrix.[15][16] This excess isobutyryl-CoA serves as a substrate for the enzyme Glycine N-acyltransferase (GLYAT).[17] GLYAT catalyzes the conjugation of isobutyryl-CoA with glycine, forming isobutyrylglycine and releasing free CoA.[17] As a water-soluble and less toxic compound, isobutyrylglycine is then efficiently excreted in the urine.[18] This detoxification pathway is the primary reason isobutyrylglycine becomes a prominent urinary metabolite in IBDD.[5]

Figure 1: Valine catabolism and isobutyrylglycine formation pathway in IBD Deficiency.

Isobutyrylglycine as a Diagnostic Marker

The primary function of isobutyrylglycine in a clinical and research context is its role as a specific biomarker for IBDD.[5][18] Most cases of IBDD are identified through expanded newborn screening programs that detect elevated levels of C4-carnitine (butyrylcarnitine/isobutyrylcarnitine) in dried blood spots via tandem mass spectrometry (MS/MS).[13][15][16] However, elevated C4-carnitine is not specific to IBDD and can also indicate Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[13][18]

Subsequent analysis of urinary organic acids is crucial for differential diagnosis.[18] The presence of significant quantities of isobutyrylglycine in the urine is highly indicative of IBDD.[15][19][20] This makes urinary isobutyrylglycine analysis a key confirmatory test following an abnormal newborn screen.[18]

Figure 2: Diagnostic workflow for Isobutyryl-CoA Dehydrogenase Deficiency (IBDD).

Indirect Impact on Mitochondrial Fatty Acid β-Oxidation

While IBDD is a disorder of amino acid metabolism, the accumulation of isobutyryl-CoA can theoretically impact FAO through secondary mechanisms. The mitochondrial matrix contains a finite pool of free Coenzyme A (CoA-SH) and L-carnitine, which are essential for the transport and oxidation of fatty acids.[10][21]

-

CoA Sequestration: The conjugation of accumulating isobutyryl-CoA to glycine requires CoA, but the primary accumulation is in the form of isobutyryl-CoA itself. This "trapping" of CoA in an acyl-CoA form that cannot be efficiently metabolized may lower the available pool of free CoA-SH. Since CoA-SH is required for the final thiolysis step of β-oxidation, a significant reduction could impair the overall flux through the FAO pathway.[9]

-

Carnitine Sequestration: Excess intramitochondrial acyl-CoAs can be converted to acylcarnitines for transport out of the mitochondria. The accumulation of isobutyryl-CoA leads to the formation of C4-carnitine (isobutyrylcarnitine).[15] This can deplete the free carnitine pool, which is necessary for the transport of long-chain fatty acids into the mitochondria via the carnitine shuttle (CPT1, CACT, CPT2).[7] A secondary carnitine deficiency can therefore impair long-chain FAO.[10][14]

Figure 3: Potential indirect impact of isobutyryl-CoA accumulation on FAO.

Quantitative Data Summary

The following tables summarize representative quantitative data for key metabolites in the diagnosis of IBDD. Values can vary between laboratories and based on the patient's clinical state.

Table 1: Urinary Isobutyrylglycine Levels

| Analyte | Condition | Concentration Range (mmol/mol creatinine) | Reference |

|---|---|---|---|

| Isobutyrylglycine | Normal/Control | 0 - 3 | [5] |

| Isobutyrylglycine | IBDD | Slightly to significantly elevated |[15][20][22] |

Note: Specific quantitative ranges for IBDD patients are often reported in individual case studies and can vary widely. The key finding is a detectable and elevated level compared to controls.

Table 2: Dried Blood Spot Acylcarnitine Levels

| Analyte | Condition | Concentration Range (µmol/L) | Reference |

|---|---|---|---|

| C4-Carnitine | Newborn Control | < 0.65 (Typical cutoff) | [16] |

| C4-Carnitine | IBDD Patients | 0.67 - 2.32 |[16] |

Experimental Protocols

Protocol: Quantitative Analysis of Urinary Acylglycines by GC-MS

This protocol provides a general methodology for the detection of isobutyrylglycine and other acylglycines. It is based on methods described for the diagnosis of β-oxidation defects.[2]

1. Sample Preparation:

-

Collect a random urine specimen in a sterile container with no preservatives.[4] Freeze immediately at -20°C or lower until analysis.

-

Thaw the sample and centrifuge to remove any particulate matter.

-

Take a 1-2 mL aliquot of the supernatant.

-

Add a known amount of a stable isotope-labeled internal standard (e.g., deuterated isobutyrylglycine) to the aliquot for quantification.

2. Extraction and Derivatization:

-

Perform solid-phase or liquid-liquid extraction to isolate the organic acids and acylglycines from the urine matrix.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Derivatize the dried extract to make the analytes volatile for gas chromatography. A common method is esterification, for example, using bis(trifluoromethyl)benzyl (BTFMB) bromide to form BTFMB ester derivatives.[2]

3. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: Use a suitable capillary column (e.g., DB-5ms or equivalent).

-

Injection: Inject 1-2 µL of the derivatized sample into the GC inlet.

-

GC Program: Use a temperature gradient program to separate the different acylglycines. A typical program might start at 80°C and ramp up to 300°C.

-

MS Detection: Operate the mass spectrometer in negative chemical ionization (NCI) mode for high sensitivity or electron ionization (EI) mode.[2] Monitor for the specific ions corresponding to the derivatized isobutyrylglycine and the internal standard.

4. Data Analysis:

-

Identify the isobutyrylglycine peak based on its retention time and mass spectrum compared to a known standard.

-

Quantify the concentration by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Normalize the final concentration to the urinary creatinine level to account for variations in urine dilution. Report as mmol/mol creatinine.

Protocol: Acylcarnitine Profiling from Dried Blood Spots by Tandem MS/MS

This protocol is a standard method used in newborn screening to detect elevated C4-carnitine.[13][23][24]

1. Sample Preparation:

-

Punch a 3 mm disk from the dried blood spot (DBS) card into a well of a 96-well microtiter plate.[23]

-

Add 100 µL of a methanol solution containing a mixture of stable isotope-labeled internal standards (e.g., d3-C4-carnitine) to each well.

-

Seal the plate and agitate on a plate shaker for 20-30 minutes to extract the acylcarnitines.

2. Derivatization (Butylation):

-

Evaporate the methanol extract to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Add 50-100 µL of a butanolic-HCl solution (e.g., 3N HCl in n-butanol) to each well to convert the acylcarnitines to their butyl esters.

-

Seal the plate and heat at 60-65°C for 15-20 minutes.

-

Evaporate the butanolic-HCl to dryness.

-

Reconstitute the dried residue in a suitable solvent for injection (e.g., acetonitrile/water mixture).

3. MS/MS Analysis:

-

Instrument: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source, typically coupled to a flow injection analysis (FIA) system.[21][23]

-

Ionization Mode: Positive ESI mode.

-

Scan Mode: Use a Precursor Ion Scan (or Parent Ion Scan). The instrument is set to detect all parent ions that fragment to produce a common daughter ion of m/z 85, which is characteristic of the carnitine moiety after butylation.

-

Alternatively, use Multiple Reaction Monitoring (MRM) for specific acylcarnitine transitions if the instrument is set up for a targeted panel.[25]

4. Data Analysis:

-

Identify and quantify C4-carnitine and other acylcarnitines based on their mass-to-charge ratio and the response relative to their corresponding internal standards.

-

Compare the resulting concentrations to established reference ranges to identify elevations.

Conclusion

Isobutyrylglycine's primary function in the context of mitochondrial metabolism is that of a crucial diagnostic indicator. Its formation is a detoxification response to the accumulation of isobutyryl-CoA, the hallmark of IBDD. While not a direct component of the fatty acid β-oxidation pathway, its precursor's accumulation has the potential to indirectly perturb FAO by sequestering the vital cofactors CoA and carnitine. For researchers and drug development professionals, understanding the complete biochemical picture—from the primary genetic defect to the secondary metabolic consequences—is essential for developing targeted therapies, such as those aimed at reducing substrate accumulation or replenishing depleted cofactors in patients with IBDD and related organic acidurias.

References

- 1. Inborn errors of metabolism - Wikipedia [en.wikipedia.org]

- 2. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mayocliniclabs.com [mayocliniclabs.com]

- 4. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 5. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review [mdpi.com]

- 8. Regulation of mitochondrial fatty acid β-oxidation in human: what can we learn from inborn fatty acid β-oxidation deficiencies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Reactome | Mitochondrial Fatty Acid Beta-Oxidation [reactome.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Two inborn errors of metabolism in a newborn: glutaric aciduria type I combined with isobutyrylglycinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isobutyryl-CoA dehydrogenase (IBCD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]

- 14. metabolicsupportuk.org [metabolicsupportuk.org]

- 15. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 18. Isobutyrylglycine | 15926-18-8 | Benchchem [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Measurement of Plasma/Serum Acylcarnitines Using Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

Isobutyrylglycine as a Urinary Metabolite in Healthy Individuals: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyrylglycine is an N-acylglycine, a class of metabolites formed through the conjugation of an acyl-CoA with glycine.[1] In healthy individuals, isobutyrylglycine is a minor urinary metabolite derived primarily from the catabolism of the branched-chain amino acid, valine.[2] While present at low levels under normal physiological conditions, elevated urinary excretion of isobutyrylglycine serves as a key biomarker for the inborn error of metabolism known as isobutyryl-CoA dehydrogenase (IBD) deficiency.[2] This technical guide provides a comprehensive overview of isobutyrylglycine as a urinary metabolite in healthy individuals, detailing its biochemical origins, normal concentration ranges, and the analytical methodologies used for its quantification.

Biochemical Origin and Metabolic Pathway

The formation of isobutyrylglycine is intrinsically linked to the catabolic pathway of L-valine. This process begins with the transamination of valine to α-ketoisovalerate, which is then oxidatively decarboxylated to form isobutyryl-CoA.[3][4] Under normal metabolic conditions, isobutyryl-CoA is further metabolized. However, when the activity of isobutyryl-CoA dehydrogenase is impaired, isobutyryl-CoA can accumulate. To mitigate the potential toxicity of this accumulation, the glycine conjugation pathway is utilized. The enzyme Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the isobutyryl group from isobutyryl-CoA to glycine, forming isobutyrylglycine, which is then excreted in the urine.[1][5]

Quantitative Data in Healthy Individuals

The concentration of isobutyrylglycine in the urine of healthy individuals is typically low. Quantitative analysis is usually performed relative to creatinine concentration to account for variations in urine dilution. The table below summarizes the normal range of urinary isobutyrylglycine.

| Analyte | Matrix | Population | Normal Range | Reference |

| Isobutyrylglycine | Urine | Healthy Individuals | 0 - 3 mmol/mol creatinine | [2] |

Experimental Protocols for Quantification

The quantification of isobutyrylglycine in urine is primarily achieved through mass spectrometry-based techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds. As isobutyrylglycine is a polar and non-volatile molecule, a derivatization step is required to convert it into a more volatile form suitable for GC analysis.[2] Trimethylsilylation (TMS) is a common derivatization technique for organic acids and acylglycines.[6]

Sample Preparation and Derivatization:

-

Urine Sample Collection: A random urine specimen is collected. No preservative is typically required, and samples should be stored frozen until analysis.[7]

-

Internal Standard Addition: A stable isotope-labeled internal standard, such as d7-isobutyrylglycine, is added to a specific volume of urine to enable accurate quantification through isotope dilution.

-

Extraction: The organic acids, including isobutyrylglycine, are extracted from the acidified urine sample using an organic solvent like ethyl acetate.[8]

-

Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

-

Derivatization: The dried residue is derivatized to form a trimethylsilyl (TMS) derivative. A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and a catalyst such as trimethylchlorosilane (TMCS) in a solvent like pyridine. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[6][9]

GC-MS Analysis:

-

Gas Chromatograph: An Agilent GC system (or equivalent) equipped with a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column) is used.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

-

Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode is used for detection.

-

Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode, monitoring characteristic ions of the TMS derivative of isobutyrylglycine and its internal standard. The mass spectrum of the TMS derivative of isobutyrylglycine shows characteristic fragment ions that can be used for identification and quantification.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of a wide range of metabolites, including acylglycines, often with simpler sample preparation compared to GC-MS.[10]

Sample Preparation:

-

Urine Sample Collection: As with GC-MS, a random urine sample is collected and stored frozen.

-

Internal Standard Addition: A stable isotope-labeled internal standard is added to the urine sample.

-

Dilution/Protein Precipitation: The urine sample is typically diluted with a solvent (e.g., methanol or acetonitrile) to precipitate proteins and reduce matrix effects. The sample is then centrifuged, and the supernatant is collected for analysis.[11]

LC-MS/MS Analysis:

-

Liquid Chromatograph: A UPLC or HPLC system is used for chromatographic separation. A reverse-phase C18 column is commonly employed.

-

Mobile Phases: A gradient elution is performed using two mobile phases, typically water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like acetonitrile or methanol with the same additive as mobile phase B.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive or negative ion mode is used.

-

Data Acquisition: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of isobutyrylglycine) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific product ion in the third quadrupole. This highly specific detection method provides excellent sensitivity and reduces interferences. A novel UPLC-MS/MS method has been developed for the quantitation of 15 different acylglycines, including isobutyrylglycine, from dried blood spots, which can be adapted for urine analysis.[12]

Conclusion

Isobutyrylglycine is a well-established urinary biomarker that, while present in low concentrations in healthy individuals, provides valuable diagnostic information for certain inborn errors of metabolism. Its quantification in urine is reliably achieved through sophisticated analytical techniques such as GC-MS and LC-MS/MS. The detailed protocols and understanding of its metabolic origins presented in this guide offer a valuable resource for researchers and clinicians working in the fields of metabolomics, clinical chemistry, and drug development.

References

- 1. Isobutyrylglycine, TMS derivative [webbook.nist.gov]

- 2. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isobutyrylglycine, TMS derivative [webbook.nist.gov]

- 5. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A GC/MS/MS screening method for multiple organic acidemias from urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acylglycines, Quantitative, Random, Urine - Mayo Clinic Laboratories | Genetics and Genomics [genetics.testcatalog.org]

- 8. Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. erndim.org [erndim.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties and Stability of Isobutyrylglycine

Abstract

Isobutyrylglycine is an N-acylglycine that serves as a critical biomarker in the diagnosis of certain inborn errors of metabolism, most notably Isobutyryl-CoA Dehydrogenase (IBD) deficiency. An understanding of its chemical properties and stability is paramount for accurate analytical measurement, the development of diagnostic standards, and for researchers investigating metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical characteristics of isobutyrylglycine, its stability profile, and detailed experimental protocols for its quantification.

Chemical and Physical Properties

Isobutyrylglycine, with the IUPAC name 2-(2-methylpropanoylamino)acetic acid, is a derivative of the amino acid glycine.[1] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO₃ | [2][3] |

| Molecular Weight | 145.16 g/mol | [2][3] |

| CAS Number | 15926-18-8 | [3] |

| Physical Description | Solid | [2] |

| Melting Point | 82.5 °C | [2][4] |

| 104-106 °C | [3] | |

| pKa (Strongest Acidic) | 4.06 | [4][5] |

| pKa (Strongest Basic) | -1.8 | [4][5] |

| Predicted Water Solubility | 17.9 g/L | [5] |

| Polar Surface Area | 66.4 Ų | [4] |

Stability and Storage

The stability of isobutyrylglycine is a critical consideration for the integrity of research samples and analytical standards.

Recommended Storage: For routine use, isobutyrylglycine should be stored in a dry, inert atmosphere at temperatures between 2-8°C. To prevent hydrolysis and degradation, long-term storage is best achieved in a lyophilized form.[1]

Stability Considerations: Stability studies are recommended to establish a definitive shelf life under specific laboratory conditions, taking into account variables such as temperature and humidity.[1] The amide bond in isobutyrylglycine can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures. Enzymatic degradation can also occur in biological matrices.

Metabolic Significance and Pathways

Isobutyrylglycine is a minor metabolite of fatty acids under normal physiological conditions.[6] However, its clinical significance arises from its accumulation in specific metabolic disorders.

Valine Catabolism and Isobutyryl-CoA Dehydrogenase (IBD) Deficiency: Isobutyrylglycine is a key urinary metabolite in patients with Isobutyryl-CoA Dehydrogenase (IBD) deficiency, an autosomal recessive disorder affecting the catabolism of the branched-chain amino acid valine.[1][6] IBD deficiency is caused by mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme.[6][7] This enzyme catalyzes the conversion of isobutyryl-CoA to methacrylyl-CoA in the mitochondria.[1][8] In individuals with IBD deficiency, the impaired enzyme activity leads to an accumulation of isobutyryl-CoA.[1]

Detoxification Pathway via Glycine Conjugation: The accumulation of isobutyryl-CoA triggers a detoxification process known as glycine conjugation.[1] The mitochondrial enzyme Glycine N-acyltransferase (GLYAT) catalyzes the conjugation of isobutyryl-CoA with glycine.[1] This reaction forms the more water-soluble and less toxic isobutyrylglycine, which is then efficiently excreted in the urine.[1] The measurement of elevated levels of isobutyrylglycine in urine is therefore a primary diagnostic marker for IBD deficiency.[1]

References

- 1. Isobutyrylglycine | 15926-18-8 | Benchchem [benchchem.com]

- 2. Isobutyrylglycine | C6H11NO3 | CID 10855600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Human Metabolome Database: Showing metabocard for Isobutyrylglycine (HMDB0000730) [hmdb.ca]

- 5. Showing Compound Isobutyrylglycine (FDB022208) - FooDB [foodb.ca]

- 6. Isobutyrylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. metabolicsupportuk.org [metabolicsupportuk.org]

- 8. Acyl-CoA Dehydrogenases : characterization of the New Member Isobutyryl-CoA Dehydrogenase, Genetic Defects and Correlation to Thermal Unfolding [kops.uni-konstanz.de]

Inborn Errors of Metabolism Associated with Elevated Isobutyrylglycine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elevated urinary isobutyrylglycine is a key biomarker for a specific, rare inborn error of metabolism affecting the catabolism of the branched-chain amino acid valine. This technical guide provides an in-depth overview of the primary metabolic disorder associated with this finding: Isobutyryl-CoA Dehydrogenase (IBD) deficiency. The guide details the underlying biochemical pathways, diagnostic methodologies, and key quantitative data for researchers and professionals in drug development. It includes detailed experimental protocols for biomarker analysis and visual diagrams of the metabolic and diagnostic pathways to facilitate a comprehensive understanding of this disorder.

Introduction: The Metabolic Basis of Elevated Isobutyrylglycine

Inborn errors of metabolism (IEMs) are a diverse group of genetic disorders that result in defective enzyme activity and disruption of metabolic pathways.[1] The accumulation of specific intermediate metabolites is often a hallmark of these conditions, serving as a crucial diagnostic marker. Isobutyrylglycine is an acylglycine, a conjugate of isobutyryl-CoA and glycine. Under normal physiological conditions, it is a minor metabolite. However, its significant elevation in urine is pathognomonic for a defect in the valine catabolic pathway.[2][3]

The primary and most well-documented inborn error of metabolism associated with elevated isobutyrylglycine is Isobutyryl-CoA Dehydrogenase (IBD) deficiency (OMIM #611283).[2][3][4]

Isobutyryl-CoA Dehydrogenase (IBD) Deficiency

IBD deficiency is a rare, autosomal recessive disorder caused by biallelic mutations in the ACAD8 gene.[4][5][6][7] This gene encodes the mitochondrial enzyme isobutyryl-CoA dehydrogenase, which catalyzes the third step in the degradation pathway of valine: the conversion of isobutyryl-CoA to methacrylyl-CoA.[3][6][7]

Deficient IBD enzyme activity leads to the accumulation of its substrate, isobutyryl-CoA. The body attempts to detoxify and excrete this excess intermediate through two principal mechanisms:

-

Formation of Isobutyrylcarnitine (C4-acylcarnitine): Isobutyryl-CoA is transesterified with carnitine, leading to elevated levels of C4-acylcarnitine in blood and plasma. This is the primary marker detected in newborn screening programs.[7][8][9]

-

Formation of Isobutyrylglycine: Isobutyryl-CoA is conjugated with glycine, forming isobutyrylglycine, which is then excreted in the urine.[2][3][10]

The clinical presentation of IBD deficiency is highly variable. Many individuals identified through newborn screening remain asymptomatic.[9] However, a subset of patients may present with symptoms such as poor feeding, failure to thrive, developmental delay, hypotonia, anemia, and, in rare cases, cardiomyopathy.[4][5][6][9]

Quantitative Biomarker Data

Accurate diagnosis and monitoring of IBD deficiency rely on the quantitative analysis of key metabolites in blood and urine. The following tables summarize the typical findings.

| Table 1: Blood Acylcarnitine Profile (Dried Blood Spot/Plasma) | ||

| Analyte | Normal Range (Newborn) | IBD Deficiency Range |

| C4-Acylcarnitine | < 0.48 µmol/L | 0.67 - 2.32 µmol/L (Mean: 1.30 µmol/L)[3][11] |

| (isobutyrylcarnitine) | ||

| C4/C2 Ratio | < 0.04 | Elevated |

| (isobutyrylcarnitine/acetylcarnitine) | ||

| C4/C3 Ratio | 0.07 - 0.64 | Elevated |

| (isobutyrylcarnitine/propionylcarnitine) |

| Table 2: Urine Metabolite Analysis | ||

| Analyte | Normal Range | IBD Deficiency Finding |

| Isobutyrylglycine | 0 - 3 mmol/mol creatinine[2] | Significantly Elevated[2][3][12] |

| C4-Acylcarnitine | < 3.0 mmol/mol creatinine[13] | Elevated[13] |

Signaling Pathways and Workflows

Valine Catabolism Pathway

The following diagram illustrates the mitochondrial pathway for valine degradation, highlighting the enzymatic block in IBD deficiency and the subsequent formation of disease-specific metabolites.

Diagnostic Workflow